molecular formula C10H12N4O B8123114 4-Azido-N-isopropyl-benzamide

4-Azido-N-isopropyl-benzamide

Cat. No.: B8123114
M. Wt: 204.23 g/mol
InChI Key: MWKOSLSIAOIRAU-UHFFFAOYSA-N
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Description

4-Azido-N-isopropyl-benzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzamide structure with an isopropyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N-isopropyl-benzamide typically involves the following steps:

    Formation of 4-Azidobenzoic Acid: This can be achieved by reacting 4-aminobenzoic acid with sodium nitrite and sodium azide under acidic conditions to introduce the azido group.

    Amidation Reaction: The 4-azidobenzoic acid is then reacted with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-isopropyl-benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, organic solvents (e.g., dimethylformamide), and mild heating.

    Cycloaddition: Copper(I) catalysts, alkynes, and organic solvents (e.g., tetrahydrofuran).

    Reduction: Hydrogen gas, palladium on carbon catalyst, and organic solvents (e.g., ethanol).

Major Products

    Amines: From reduction of the azido group.

    Triazoles: From cycloaddition reactions with alkynes.

Scientific Research Applications

4-Azido-N-isopropyl-benzamide has several applications in scientific research:

    Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing heterocycles.

    Materials Science: Employed in the development of functional materials through click chemistry.

    Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 4-Azido-N-isopropyl-benzamide primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which can interact with various biological targets. Additionally, the reduction of the azido group to an amine can lead to the formation of compounds that interact with specific enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Azidobenzoic Acid: Similar structure but lacks the isopropyl substituent on the nitrogen atom.

    N-Isopropylbenzamide: Lacks the azido group, making it less reactive in cycloaddition reactions.

    4-Azido-N-methyl-benzamide: Similar structure but with a methyl group instead of an isopropyl group.

Properties

IUPAC Name

4-azido-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7(2)12-10(15)8-3-5-9(6-4-8)13-14-11/h3-7H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKOSLSIAOIRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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